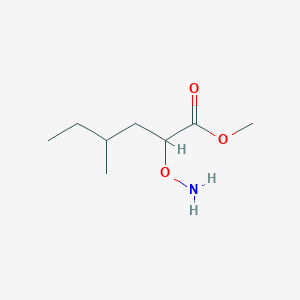
Methyl 2-(aminooxy)-4-methylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(aminooxy)-4-methylhexanoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and reactivity. This compound is characterized by the presence of an aminooxy group (-ONH2) attached to a methylhexanoate backbone, making it a versatile intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(aminooxy)-4-methylhexanoate typically involves the reaction of aminooxyacetic acid with thionyl chloride in methanol at room temperature. This method yields the desired compound with high efficiency . The reaction proceeds as follows: [ \text{Aminooxyacetic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-(aminooxy)-4-methylhexanoate undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form oxime derivatives.
Reduction: Reduction reactions can convert the aminooxy group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminooxy group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxime derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aminooxy compounds.
Applications De Recherche Scientifique
Methyl 2-(aminooxy)-4-methylhexanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and protein modification due to its reactive aminooxy group.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of methyl 2-(aminooxy)-4-methylhexanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The aminooxy group can form covalent bonds with carbonyl-containing compounds, leading to the formation of stable oxime linkages.
Pathways Involved: In biological systems, the compound can inhibit enzymes by modifying their active sites, thereby affecting metabolic pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Aminooxyacetic acid: A precursor in the synthesis of methyl 2-(aminooxy)-4-methylhexanoate.
Oxime derivatives: Compounds with similar reactivity due to the presence of an oxime group.
Aminooxy-functionalized sugars and nucleosides: Used in bioconjugation and click chemistry.
Uniqueness: this compound stands out due to its specific structure, which combines the reactivity of the aminooxy group with the stability of the methylhexanoate backbone. This unique combination makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H17NO3 |
|---|---|
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
methyl 2-aminooxy-4-methylhexanoate |
InChI |
InChI=1S/C8H17NO3/c1-4-6(2)5-7(12-9)8(10)11-3/h6-7H,4-5,9H2,1-3H3 |
Clé InChI |
RFKYLEFNTKVJKY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CC(C(=O)OC)ON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B13238473.png)
![2-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile](/img/structure/B13238478.png)
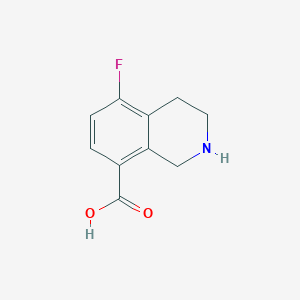
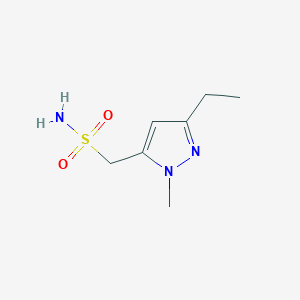
![Methyl 2-(aminomethyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B13238496.png)
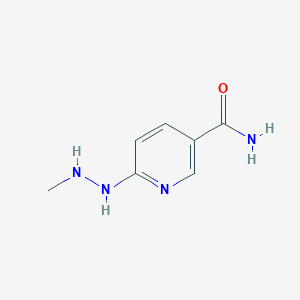

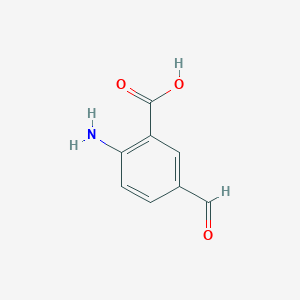
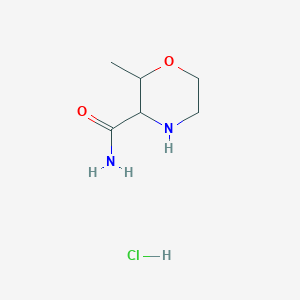
![Methyl 2-{[2-(piperidin-2-yl)ethyl]sulfanyl}acetate](/img/structure/B13238541.png)


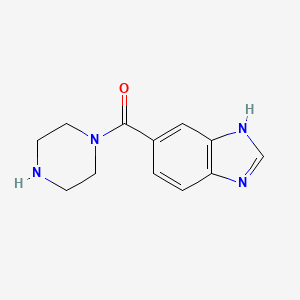
![4-Bromo-1-methyl-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole](/img/structure/B13238561.png)
